Phenyl 3-phenylprop-2-enoate
Overview
Description
Phenyl 3-phenylprop-2-enoate, also known as phenyl cinnamate, is an organic compound derived from cinnamic acid. It is characterized by its aromatic structure, which includes a phenyl group attached to the cinnamic acid backbone. This compound is known for its pleasant fragrance and is commonly used in the perfume industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 3-phenylprop-2-enoate can be synthesized through the esterification of cinnamic acid with phenol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound involves the reaction of cinnamic acid with phenol in the presence of a strong acid resin catalyst. This method is preferred due to its efficiency and the high yield of the desired ester product .
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol.
Substitution: Formation of substituted phenyl cinnamates.
Scientific Research Applications
Phenyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of perfumes, flavorings, and cosmetics due to its pleasant fragrance.
Mechanism of Action
The mechanism of action of Phenyl 3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Phenyl 3-phenylprop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Similar compounds include:
Cinnamic Acid: The parent compound, which lacks the ester group.
Phenylacetic Acid: Similar aromatic structure but with different functional groups.
Benzyl Cinnamate: Another ester derivative with different substituents.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C15H12O2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
phenyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H |
InChI Key |
NBFNGRDFKUJVIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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